[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine
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Description
“[2-(3-Methyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H13N3 . It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine”, have been used in the synthesis of herbicides . The specific chemical reactions involving this compound are not detailed in the available literature.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, exhibit improved luminescence. The combination of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine with Pt (II) cores could lead to novel complexes with tailored properties .
Antipromastigote Activity in Leishmaniasis
Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain compounds, including [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine. These compounds exhibit desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests their potential as antileishmanial agents .
Anticancer and Antioxidant Properties
The synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which include [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine, has been explored. Some of these derivatives exhibit promising antioxidant and anticancer activities. Notably, derivatives 8j and 8e show greater capability than standard reference drugs, while derivatives 8m, 8c, and 8n demonstrate comparable or reasonable cytotoxic activity .
properties
IUPAC Name |
[2-(3-methylpyrazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQKSUTWFBYKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine |
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